molecular formula C18H26N2O6S B13270413 tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate

tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate

Cat. No.: B13270413
M. Wt: 398.5 g/mol
InChI Key: FWQDBAPLRDKVPQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is a synthetic carbamate derivative featuring a morpholine ring substituted at the 2-position with a methylcarbamate group and at the 4-position with a 4-acetylbenzenesulfonyl moiety. The tert-butyl group provides steric protection to the carbamate functionality, enhancing stability during synthetic processes. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula

C18H26N2O6S

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl N-[[4-(4-acetylphenyl)sulfonylmorpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C18H26N2O6S/c1-13(21)14-5-7-16(8-6-14)27(23,24)20-9-10-25-15(12-20)11-19-17(22)26-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,22)

InChI Key

FWQDBAPLRDKVPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with an appropriate sulfonyl chloride, such as 4-acetylbenzenesulfonyl chloride, under basic conditions.

    Introduction of the tert-Butyl Carbamate Group: The morpholine derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl carbamate group.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable methylating agent to form the desired compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group may play a crucial role in binding interactions, while the carbamate moiety can influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs vary in substituents on the morpholine ring and aromatic systems. Key differences include:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate 4-Acetylbenzenesulfonyl, methylcarbamate Not reported Sulfonyl, acetyl, carbamate
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate Hydroxybenzyl, propargyloxybenzyl 421.5 (C₂₂H₂₅NO₄) Hydroxyl, propargyl ether, carbamate
tert-Butyl N-[[4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate 3-Formylphenoxyacetyl 378.4 (C₁₉H₂₆N₂O₆) Formyl, acetyl, carbamate
tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate Benzyl, methyl 306.4 (C₁₇H₂₆N₂O₃) Benzyl, carbamate
tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate Chloro, 4-methylthiazolyl Not reported Chloro, heteroaromatic (thiazole), carbamate

Key Observations :

  • The target compound’s sulfonyl group distinguishes it from analogs with ethers (e.g., propargyloxy or formylphenoxy ), which may reduce acidity and hydrogen-bonding capacity.

Key Observations :

  • Yields for thiazole-containing analogs range widely (16–77%), suggesting substituent electronic effects (e.g., electron-withdrawing chloro vs. electron-donating methoxy) impact reaction efficiency.
  • The target compound’s synthesis likely requires sulfonylation, a step sensitive to steric hindrance from the tert-butyl group.

Physical and Crystallographic Properties

  • Crystal Packing : The analog tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate exhibits O–H···O hydrogen bonding, forming infinite chains along the c-axis. In contrast, the sulfonyl group in the target compound may enable stronger hydrogen bonds or ionic interactions.
  • Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility compared to benzyl- or thiazole-substituted analogs .
  • Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability due to steric protection, but sulfonyl groups may introduce decomposition pathways under acidic conditions.

Biological Activity

tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Composition and Structure

  • Molecular Formula : C18H26N2O6S
  • Molecular Weight : 398.5 g/mol
  • IUPAC Name : tert-butyl N-[[4-(4-acetylphenyl)sulfonylmorpholin-2-yl]methyl]carbamate
  • Canonical SMILES : CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

This compound features a tert-butyl group, a morpholine moiety, and an acetylbenzenesulfonyl group, which contribute to its unique chemical properties and potential interactions with biological targets .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Morpholine Derivative : Reacting morpholine with 4-acetylbenzenesulfonyl chloride under basic conditions.
  • Introduction of the tert-Butyl Carbamate Group : The morpholine derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine.
  • Final Coupling Reaction : Coupling the intermediate with a suitable methylating agent to yield the final product .

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits significant enzyme inhibition properties. It has been investigated for its ability to inhibit various enzymes involved in pathological processes, particularly those related to neurodegenerative diseases.

  • β-secretase Inhibition : The compound has shown potential as an inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease pathology. In vitro studies have indicated that it can inhibit Aβ aggregation effectively .
  • Acetylcholinesterase Inhibition : It has also been evaluated for its capacity to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .

Receptor Binding

The sulfonamide group in the compound enhances binding affinity to specific molecular targets, modulating biological pathways. The interactions may involve hydrogen bonding and ionic interactions with target sites on proteins or enzymes .

Case Studies and Research Findings

Several studies have documented the effects of this compound on cell viability and enzyme activity:

  • Astrocyte Cell Viability : In vitro studies demonstrated that treatment with this compound improved astrocyte cell viability in the presence of Aβ 1-42 peptide, suggesting protective effects against neurotoxicity .
    Treatment ConditionCell Viability (%)
    Aβ 1-42 Alone43.78 ± 7.17
    Aβ 1-42 + Compound62.98 ± 4.92
  • Inhibition of Cytokine Production : The compound was shown to reduce TNF-α production in astrocytes treated with Aβ 1-42, although not significantly compared to controls .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The sulfonamide group enhances binding interactions with target proteins, influencing their activity.
  • Modulation of Enzymatic Activity : By inhibiting key enzymes involved in disease processes, the compound may alter disease progression or symptoms.

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